Product packaging for Laurifolin (flavonoid)(Cat. No.:)

Laurifolin (flavonoid)

Cat. No.: B14798848
M. Wt: 356.4 g/mol
InChI Key: ASCNCUCRYYUACO-UHFFFAOYSA-N
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Description

Contextualization within Flavonoid Natural Product Research

Flavonoids are a major class of secondary metabolites in plants, playing crucial roles in growth, development, and defense. nih.gov They contribute to flower coloration, protect plants from UV radiation, and are involved in symbiotic nitrogen fixation. researchgate.net In the realm of natural product research, flavonoids have garnered significant attention for their potential health benefits, which has led to extensive investigation of their biological properties. researchgate.netmdpi.com

Historical Trajectory of Laurifolin Investigation

The investigation of flavonoids dates back to the 1930s, when they were first discovered and referred to as "vitamin P". researchgate.netmdpi.com Since then, thousands of flavonoids have been identified from various plant sources. The historical study of individual flavonoids often begins with their isolation and structural elucidation from a natural source.

While the specific historical timeline of Laurifolin's discovery is not extensively documented in readily available literature, the general path of flavonoid research provides a framework. This typically involves extraction from plant material, purification through chromatographic techniques, and structural determination using spectroscopic methods like NMR and mass spectrometry. Following its identification, research on Laurifolin would have progressed to investigate its chemical and biological properties, a common trajectory for newly identified natural products.

Current Academic Significance of Laurifolin as a Flavonoid Research Subject

The current academic significance of Laurifolin and other flavonoids is centered on their diverse biological activities. nih.govmdpi.com Research has shown that flavonoids possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, among others. nih.govresearchgate.netnih.gov The antioxidant activity of flavonoids is a key area of interest, as oxidative stress is implicated in numerous chronic diseases. mdpi.com

Laurifolin, as a member of the flavonoid family, is a subject of ongoing research to understand its specific mechanisms of action and potential therapeutic applications. The structural features of Laurifolin, including the number and position of hydroxyl groups, are crucial in determining its biological effects. researchgate.net Modern research on flavonoids often employs computational methods, such as Density Functional Theory (DFT) and molecular docking, to predict and analyze their interactions with biological targets. mdpi.com The study of Laurifolin and its derivatives continues to be an active area of academic inquiry, driven by the potential to develop new therapeutic agents from natural sources. jocpr.com

Table 1: Chemical Properties of Laurifolin

Property Value Source
IUPAC Name 5,9-dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one nih.gov
Molecular Formula C20H20O6 nih.gov
Molecular Weight 356.4 g/mol nih.gov
Chemical Class Flavanones nih.gov

Table 2: Investigated Biological Activities of Flavonoids

Activity Description
Antioxidant Flavonoids can scavenge free radicals and chelate metal ions, protecting cells from oxidative damage. nih.govresearchgate.net
Anti-inflammatory They can modulate inflammatory pathways, potentially reducing inflammation-related symptoms. mdpi.comnih.gov
Anticancer Research suggests some flavonoids can inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis. researchgate.netnih.gov
Antimicrobial Certain flavonoids exhibit activity against various bacteria and viruses. nih.govmdpi.com
Cardiovascular Protection Some flavonoids may have beneficial effects on heart health. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O6 B14798848 Laurifolin (flavonoid)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

5,9-dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C20H20O6/c1-20(2)17(24)7-12-16(26-20)9-14(23)18-13(22)8-15(25-19(12)18)10-3-5-11(21)6-4-10/h3-6,9,15,17,21,23-24H,7-8H2,1-2H3

InChI Key

ASCNCUCRYYUACO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=C(C=C4)O)O)O)C

Origin of Product

United States

Natural Occurrence, Extraction, and Isolation Methodologies of Laurifolin

Botanical Sources and Geographic Distribution of Laurifolin-Containing Flora

Laurifolin is primarily found in plants of the Annonaceae family, with Rollinia laurifolia being a significant botanical source. nybg.org This species is predominantly located in Southeastern Brazil, thriving in both primary and secondary forests at altitudes ranging from sea level to 750 meters. nybg.org The geographical distribution of Rollinia laurifolia extends across several Brazilian states, including Bahia, Minas Gerais, and Rio de Janeiro. nybg.org While native to the Brazilian-Peruvian Amazon, the broader Rollinia genus has a range that now spreads throughout the Caribbean, Central, and South America. fruitscapesllc.com These plants typically grow in warm, wet tropical regions and can tolerate very wet soils, with their northernmost limit being South Florida. fruitscapesllc.commiamifruit.org

It is important to note that the geographical origin of the plant material can influence the concentration of its chemical constituents, including flavonoids like laurifolin. nih.gov

Table 1: Geographic Distribution of Rollinia laurifolia

CountryRegion/State
BrazilSoutheastern Brazil, including Bahia, Minas Gerais, and Rio de Janeiro nybg.org
PeruAmazon region fruitscapesllc.com

This table is based on documented sightings and may not be exhaustive.

Optimized Extraction Protocols for Laurifolin from Plant Biomass

The extraction of laurifolin from plant biomass is a critical first step in its isolation and study. The process generally involves the use of organic solvents to draw out the desired compounds from the plant material. While specific protocols for laurifolin are not extensively detailed in the provided results, general principles of flavonoid extraction can be applied.

A common approach involves reflux extraction with ethanol (B145695), followed by partitioning with solvents of varying polarities, such as ethyl acetate, to enrich the flavonoid fraction. nih.govmdpi.com The optimization of extraction protocols is crucial for maximizing the yield and purity of the target compound. nih.gov Factors such as the choice of solvent, temperature, and extraction time are key variables that need to be fine-tuned. nih.govresearchgate.net For instance, a study on the extraction of phenolic compounds from Cynanchum auriculatum utilized an ultrasound-assisted ethanol extraction method followed by partitioning with ethyl acetate. mdpi.com The development of efficient and reproducible extraction procedures is vital for obtaining consistent results in subsequent analytical and biological studies. nih.gov

Advanced Chromatographic Isolation and Purification Techniques

Following extraction, the crude extract containing laurifolin undergoes a series of chromatographic procedures to isolate and purify the compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. youtube.com

Column Chromatography: This is a fundamental purification technique where the extract is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel or alumina. youtube.comyoutube.comyoutube.com By using a solvent or a gradient of solvents (the mobile phase), compounds with different polarities move through the column at different rates, allowing for their separation. youtube.com For flavonoids, silica gel and polyamide column chromatography are commonly employed. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced and efficient chromatographic technique that utilizes high pressure to force the solvent through a column with smaller particle sizes, resulting in higher resolution and faster separation times. youthstem2030.organjs.edu.iq Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a predominant method for separating flavonoids. nih.govanjs.edu.iq HPLC can be used both for analytical quantification and for preparative isolation of pure compounds. nih.govmdpi.com High-speed counter-current chromatography (HSCCC) is another liquid-liquid partition technique that has been successfully used for the isolation and purification of flavonoids from natural products. nih.govmdpi.comnih.gov

Table 2: Chromatographic Techniques for Flavonoid Isolation

TechniquePrincipleApplication in Laurifolin Isolation
Column Chromatography Separation based on polarity as compounds pass through a solid stationary phase. youtube.comyoutube.comInitial purification of crude extracts to enrich the laurifolin fraction. mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC) High-pressure separation with high resolution and speed. youthstem2030.organjs.edu.iqFinal purification of laurifolin to achieve high purity for structural analysis and bioassays. nih.govnih.gov
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partition chromatography without a solid support matrix. nih.govnih.govAn alternative or complementary method for the purification of flavonoids like laurifolin. mdpi.com

Spectroscopic Methods for Initial Structural Elucidation in Isolation Studies

Once a purified sample of laurifolin is obtained, spectroscopic techniques are employed to determine its chemical structure. jchps.comyoutube.com These methods provide detailed information about the molecule's atomic composition and connectivity.

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. jchps.com It provides the molecular weight of the compound and, through fragmentation analysis (tandem MS or MS/MS), offers valuable clues about its structure. nih.govmdpi.commdpi.comnih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. jchps.comyoutube.com One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous assignment of its structure. nih.govmdpi.comyoutube.com The chemical shifts, coupling constants, and correlation signals observed in NMR spectra are used to piece together the complete chemical structure of laurifolin. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can indicate the presence of conjugated systems, which are characteristic features of flavonoids. youtube.com The UV spectrum of a flavonoid can offer initial insights into its specific class and substitution pattern. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. youtube.com For laurifolin, IR spectroscopy would help identify hydroxyl groups, carbonyl groups, and aromatic rings. youtube.com

By combining the data from these spectroscopic methods, scientists can confidently determine the precise chemical structure of laurifolin. nih.govyoutube.comyoutube.com

Table 3: Spectroscopic Methods for Structural Elucidation

Spectroscopic TechniqueInformation Provided
Mass Spectrometry (MS) Molecular weight and molecular formula. nih.govjchps.comnih.gov
Nuclear Magnetic Resonance (NMR) Detailed carbon-hydrogen framework and connectivity. nih.govjchps.comyoutube.com
UV-Visible (UV-Vis) Spectroscopy Presence of conjugated systems and flavonoid class. mdpi.comyoutube.com
Infrared (IR) Spectroscopy Identification of functional groups. youtube.com

In Vitro Biological Activity Investigations of Laurifolin

Cytotoxic Activity Assessment in Cancer Cell Lines (e.g., U-937, C6, L929)

The potential of flavonoids to act as anticancer agents is an area of active investigation, with studies showing that their effects can be highly dependent on the specific chemical structure and the type of cancer cell. nih.govresearchgate.net

Based on the conducted research, no specific studies were found that evaluated the cytotoxic activity of Laurifolin against the human histiocytic lymphoma cell line U-937, the rat glioma cell line C6, or the mouse fibroblast cell line L929. nih.govnih.govresearchgate.netnih.govnih.gov General studies on flavonoids have shown that compounds like apigenin, chrysin, and luteolin (B72000) can exhibit significant cytotoxicity against various cancer cell lines. nih.gov However, without direct testing of Laurifolin on the U-937, C6, and L929 lines, its specific cytotoxic profile remains uncharacterized.

Enzymatic Inhibition Profiles (e.g., CHK1 Kinase, Amyloid Beta Protein, PfHT1)

The ability of flavonoids to inhibit specific enzymes is a key mechanism behind their various biological activities.

There is currently no available research from the conducted searches on the inhibitory effects of Laurifolin on Checkpoint Kinase 1 (CHK1), a critical component in the DNA damage response targeted in cancer therapy. nih.govnih.govrcsb.org Similarly, no studies were found investigating the effect of Laurifolin on the aggregation of Amyloid Beta Protein, a key event in the pathology of Alzheimer's disease. nih.govnih.gov Furthermore, the potential for Laurifolin to inhibit the Plasmodium falciparum hexose (B10828440) transporter 1 (PfHT1), a validated target for antimalarial drugs, has not been reported in the searched literature. nih.govresearchgate.netbiorxiv.org

Antioxidant Activity Evaluation in Cell-Free Systems

The antioxidant capacity of flavonoids is a well-known characteristic, often evaluated using cell-free assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. science.govresearchgate.netnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

While the general antioxidant properties of flavonoids are widely documented, specific quantitative data, such as IC50 values, for Laurifolin in DPPH and ABTS assays are not available in the currently reviewed scientific literature. nih.govresearchgate.net Studies on other flavonoids demonstrate a wide range of antioxidant potentials, which are highly dependent on their specific molecular structure. nih.govnih.govresearchgate.net A study on Rhoifolin, a different flavonoid, revealed weak antioxidant activity in these assays. nih.gov Without direct experimental data, the precise antioxidant capacity of Laurifolin remains to be determined.

Computational and Non Human in Vitro Pharmacological Modeling of Laurifolin

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, offering insights into potential biological targets and the strength of the interaction. nih.gov This method is instrumental in the early stages of drug discovery for identifying and optimizing lead compounds. nih.gov

Recent studies have increasingly utilized computational methods, including molecular docking, to identify new drug targets or to repurpose existing natural compounds. nih.gov For the flavonoid laurifolin, molecular docking simulations are employed to screen potential protein targets and to estimate the binding affinity, which is a crucial parameter for predicting its biological activity. nih.govnih.gov The binding affinity is often expressed as a docking score, with more negative values typically indicating a stronger interaction. nih.gov For instance, in a study on various flavonoids, a high GOLD fitness score was indicative of potent inhibition of the target protein. nih.gov

The accuracy of binding affinity prediction remains a significant challenge in computational drug design. nih.govnih.gov However, advancements in deep learning and the use of comprehensive databases are improving the predictive power of these models. nih.govnih.gov For example, some models now incorporate a variety of descriptors to better represent the complexity of protein-ligand interactions. nih.gov

The following table summarizes hypothetical molecular docking results for laurifolin against a selection of potential protein targets, illustrating the type of data generated in such studies.

Target ProteinDocking Score (kcal/mol)Predicted Interaction Type
Cyclooxygenase-2 (COX-2)-9.8Inhibition
Tumor Necrosis Factor-alpha (TNF-α)-8.5Inhibition
Matrix Metalloproteinase-9 (MMP-9)-7.9Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-9.2Inhibition

This table is for illustrative purposes and does not represent actual experimental data.

Analysis of Ligand-Protein Interaction Profiles

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. nih.govnih.gov Analyzing these interactions provides a deeper understanding of the binding mechanism and can guide the design of more potent and specific inhibitors. nih.gov

Hydrogen Bonding: These interactions are crucial for the specificity of ligand binding and for orienting the ligand correctly within the active site of a protein. researchgate.net They occur between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). researchgate.net

The interaction profile of laurifolin with a target protein can be visualized and analyzed using specialized software. This analysis would reveal the specific amino acid residues involved in the binding and the nature of the forces at play. For example, a hypothetical analysis might show that the hydroxyl groups of laurifolin form hydrogen bonds with polar residues in the active site, while its aromatic rings engage in hydrophobic interactions with nonpolar residues. uchicago.edu

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a powerful tool for studying the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are used to assess the stability of a ligand-protein complex and to observe any conformational changes that may occur upon binding. nih.govresearchgate.net

A stable ligand-protein complex is essential for sustained biological activity. MD simulations can predict the stability of a docked pose by running simulations for several nanoseconds and analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone. researchgate.net A low RMSD value indicates that the complex is stable and that the ligand remains in its binding pocket throughout the simulation. researchgate.net

These simulations can also reveal dynamic changes in the protein's conformation upon ligand binding, which can be crucial for its function. proquest.com For example, the binding of a ligand might induce a conformational change that either activates or inhibits the protein. Understanding these changes is vital for elucidating the mechanism of action. proquest.com

Virtual Screening Approaches for Identification of Potentially Active Laurifolin Analogues

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. nih.gov

In the case of laurifolin, VS could be used to identify analogues with potentially improved activity or pharmacokinetic properties. This process typically involves several steps:

Database Preparation: A large database of chemical compounds, such as the ZINC database or internal company collections, is prepared for screening.

Pharmacophore Modeling: A pharmacophore model is created based on the known interactions of laurifolin with its target. This model defines the essential 3D arrangement of features necessary for binding.

Docking and Scoring: The compounds in the database are then docked into the active site of the target protein, and their binding affinities are estimated using a scoring function. nih.gov

Filtering and Selection: The top-scoring compounds are then selected for further experimental validation. nih.gov

This approach has been successfully used to identify novel inhibitors for various targets. nih.govfrontiersin.org For laurifolin, a VS campaign could lead to the discovery of new chemical scaffolds with similar or enhanced biological activity.

Development and Application of 3D In Vitro Cell Culture Models for Efficacy Assessment

While 2D cell cultures have been the traditional workhorse for in vitro studies, they often fail to replicate the complex microenvironment of tissues in the body. nih.gov Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system for assessing drug efficacy. nih.govnih.gov These models better mimic cell-to-cell and cell-to-matrix interactions, providing a more accurate prediction of in vivo responses. nih.govnih.gov

For laurifolin, 3D cell culture models can be used to evaluate its efficacy in a more realistic setting. nih.gov For example, if laurifolin is being investigated for its anti-cancer properties, its ability to penetrate and kill cells within a tumor spheroid can be assessed. researchgate.net This provides a more stringent test of its potential therapeutic value than traditional 2D assays. researchgate.net

The development and application of these advanced in vitro models are crucial for bridging the gap between preclinical studies and clinical trials, ultimately reducing the attrition rate of new drug candidates. nih.govnih.gov

Mechanistic Elucidation of Laurifolin S Biological Actions

Identification of Specific Molecular Targets and Binding Sites

The biological effects of a compound are intrinsically linked to its ability to interact with specific molecular targets within a biological system. In the case of laurifolin, computational studies have begun to shed light on its potential protein interactions.

Molecular Docking Studies:

Molecular docking simulations have been instrumental in identifying potential binding partners for laurifolin. One such study investigated the interaction of laurifolin with the non-structural protein 4B (NS4B) of the Dengue virus (DENV), a critical component in the viral replication process. researchgate.netnih.gov These in silico analyses predicted that laurifolin can bind to the NS4B protein of all four DENV serotypes.

The binding affinity of laurifolin to the DENV NS4B protein was estimated through calculations of the free energy of binding and the inhibition constant (Ki). These values provide a quantitative measure of the stability of the laurifolin-protein complex, with lower values indicating a stronger interaction. The predicted binding parameters for laurifolin with each DENV serotype's NS4B protein are detailed in the table below.

DENV Serotype Estimated Free Energy of Binding (kcal/mol) Estimated Inhibition Constant (Ki) (µM)
DENV-1-4.67377.63
DENV-2-5.89113.31
DENV-3Not Reported975.48
DENV-4-4.84284.57

This table presents the predicted binding affinities of laurifolin with the NS4B protein of different Dengue virus serotypes, as determined by molecular docking studies. researchgate.net

These computational findings suggest that the NS4B protein of the Dengue virus is a potential molecular target for laurifolin. The interaction is predicted to be most potent against the DENV-2 serotype, as indicated by the lowest estimated free energy of binding and inhibition constant. researchgate.net However, it is crucial to note that these are in silico predictions and require experimental validation to confirm the biological relevance of this interaction.

Interrogation of Intracellular Signaling Pathway Modulation

The interaction of a compound with its molecular target often triggers a cascade of events within the cell, known as intracellular signaling pathways. These pathways regulate a multitude of cellular processes, including gene expression, cell proliferation, and immune responses. While direct experimental evidence on laurifolin's modulation of specific signaling pathways is currently limited, studies on structurally related flavonoids provide valuable insights into its potential mechanisms of action.

Flavonoids are well-documented for their ability to modulate various kinase cascades and regulate gene expression. nih.govnih.gov For instance, the neoflavonoid latifolin, which shares structural similarities with laurifolin, has been shown to exert anti-inflammatory effects by inhibiting the Hypoxia-Inducible Factor-1 alpha (HIF-1α)/Nuclear Factor-kappa B (NF-κB)/Interleukin-6 (IL-6) signaling pathway. researchgate.net This pathway is a key regulator of the inflammatory response. The inhibition of NF-κB signaling by flavonoids like luteolin (B72000) has also been extensively reported. nih.govnih.govresearchgate.net Given these findings, it is plausible that laurifolin may also exhibit similar modulatory effects on inflammatory signaling cascades, a hypothesis that warrants further investigation.

The regulation of gene expression is another critical aspect of intracellular signaling. Transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription, are often key targets for flavonoids. nih.govnih.gov By influencing the activity of transcription factors, flavonoids can alter the expression of genes involved in various physiological and pathological processes. While specific genes regulated by laurifolin have yet to be identified, the known activities of related compounds suggest that this is a promising area for future research.

Enzyme Kinetics and Binding Thermodynamics using Spectroscopic Techniques

To fully comprehend the interaction between a ligand like laurifolin and its target enzyme, it is essential to characterize the kinetics and thermodynamics of the binding process. Spectroscopic techniques such as fluorescence spectroscopy and circular dichroism are powerful tools for such investigations. anu.edu.aunih.govnih.gov

Fluorescence Spectroscopy: This technique can be employed to monitor changes in the intrinsic fluorescence of a protein upon ligand binding. nih.gov Such changes can provide information about the binding affinity, stoichiometry, and conformational alterations in the protein.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary and tertiary structure of proteins. anu.edu.aunih.gov Ligand binding can induce conformational changes in a protein, which can be detected as alterations in the CD spectrum. This allows for the characterization of the binding process and its effect on the protein's structure.

Currently, there is a lack of published studies that have specifically utilized these spectroscopic techniques to determine the enzyme kinetics and binding thermodynamics of laurifolin. Such experimental data would be invaluable for validating the predictions from molecular docking studies and for providing a more complete picture of laurifolin's mechanism of action at the molecular level. Future research employing these biophysical methods is necessary to elucidate the precise nature of laurifolin's interactions with its biological targets.

Advanced Analytical Methodologies for Laurifolin Research

High-Performance Liquid Chromatography (HPLC) Applications for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids like laurifolin. lut.finih.gov It is widely used to separate, identify, and quantify individual components within a mixture. lut.fiyoutube.com The principle of HPLC involves passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase) at high pressure. youtube.com The differential interactions of the analyte with the stationary phase lead to separation. youtube.com

For flavonoids, reverse-phase HPLC (RP-HPLC) is the most common approach. uef.fi In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically consisting of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. uef.fimdpi.com This setup allows for the effective separation of a wide range of flavonoid structures. Purity assessment of synthetic or isolated laurifolin is critical, and HPLC remains the most widely used analytical technology for this purpose, ensuring the quality and consistency of the material used in research. nih.gov Quantification is typically achieved using a UV-Vis detector, as flavonoids exhibit strong absorbance in the UV region. mdpi.comyoutube.com

Below is an interactive table summarizing typical HPLC parameters applicable for the analysis of laurifolin.

ParameterTypical SpecificationRationale/Purpose
ColumnReverse-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides effective separation for moderately polar to non-polar compounds like flavonoids based on hydrophobicity. uef.fi
Mobile PhaseGradient elution with (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic AcidGradient elution allows for the separation of compounds with a wide range of polarities. Formic acid improves peak shape and ionization efficiency for MS detection. mdpi.commdpi.com
Flow Rate0.5 - 1.0 mL/minStandard flow rate for analytical scale columns to ensure efficient separation and resolution. mdpi.com
DetectorDiode Array Detector (DAD) or UV-Vis DetectorAllows for quantification and spectral analysis. Flavonoids have characteristic UV spectra that aid in identification. mdpi.com
Detection Wavelength~280 nm and ~340 nmCorresponds to the characteristic absorption bands (Band II and Band I) of the flavonoid skeleton.
Column Temperature25 - 40 °CMaintained to ensure reproducible retention times and improve peak symmetry. youtube.com

Mass Spectrometry Techniques for Identification and Characterization (e.g., LC-MS/MS, MALDI-IMS)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of flavonoids. researchgate.net When coupled with liquid chromatography (LC-MS), it provides high sensitivity and specificity for analyzing complex mixtures. scielo.br

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the prevailing method for the analysis of polyphenols like laurifolin from various matrices. uef.finih.gov This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula of laurifolin with high accuracy. mdpi.comnih.gov Tandem MS (MS/MS) involves selecting the molecular ion of the compound and subjecting it to fragmentation. The resulting fragmentation pattern provides detailed structural information, such as the nature and position of glycosidic linkages and the structure of the aglycone core. researchgate.netscielo.br For a flavonoid glycoside, the loss of the sugar moiety is a characteristic fragmentation. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-IMS) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections. youtube.comnih.gov In MALDI-IMS, a thin tissue section is coated with a matrix that absorbs laser energy. youtube.com A laser is fired across the tissue in a raster pattern, desorbing and ionizing analytes from the surface, which are then analyzed by the mass spectrometer. nih.gov This allows for the creation of an ion density map, showing the localization of specific compounds, such as laurifolin, within the tissue architecture. nih.gov This can be particularly valuable in understanding the distribution of flavonoids in plant tissues or their localization in biological systems during pharmacological studies. youtube.com

TechniquePrimary Application for LaurifolinInformation Obtained
LC-MSIdentification and QuantificationRetention time, molecular weight, molecular formula (with HRMS). scielo.brnih.gov
LC-MS/MSStructural CharacterizationFragmentation patterns that reveal the aglycone structure, sugar identity, and glycosylation site. researchgate.netyoutube.com
MALDI-IMSSpatial Localization in Tissues2D ion density maps showing the distribution of laurifolin across a biological sample. youtube.comnih.gov

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a process where the analyte of interest is reacted with a reagent to form a new compound, or derivative, with improved analytical properties. mdpi.com For flavonoids like laurifolin, this strategy can enhance detection sensitivity, improve chromatographic separation, and increase ionization efficiency in mass spectrometry. nih.govnih.govnih.gov Derivatization is especially useful when analyzing low-concentration samples or complex biological matrices. nih.gov

The selection of a derivatizing reagent for laurifolin depends on the analytical goal. Since flavonoids possess multiple hydroxyl groups, these are common targets for derivatization. nih.gov

For UV-Vis/Fluorescence Detection: Reagents that form colored or fluorescent complexes can significantly enhance sensitivity. Aluminum chloride (AlCl₃) is a classic reagent that forms complexes with flavonoids, causing a bathochromic (red) shift in the UV-Vis spectrum, which can help in their selective detection. mdpi.comresearchgate.netmdpi.com Other reagents, such as those with a benzoxadiazole skeleton (e.g., NBD-F), can be used to label the hydroxyl groups, creating highly fluorescent derivatives for HPLC analysis. tcichemicals.com

For Mass Spectrometry Detection: Derivatization can be used to introduce a permanently charged group or a group that is easily ionizable, thereby enhancing the signal in electrospray ionization (ESI) mass spectrometry. academicjournals.org

Optimization of the reaction conditions—including reagent concentration, temperature, reaction time, and pH—is crucial for achieving a complete and reproducible derivatization reaction with minimal side products. mdpi.com

Reagent ClassExample ReagentTarget Functional GroupAnalytical Enhancement
Shift ReagentsAluminum Chloride (AlCl₃)Hydroxyl groupsCauses a bathochromic shift in the UV-Vis spectrum for enhanced selectivity. mdpi.comresearchgate.net
Fluorescent Labels4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)Hydroxyl groupsCreates a highly fluorescent derivative for sensitive HPLC-fluorescence detection. tcichemicals.com
Silylation ReagentsN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl groupsIncreases volatility for Gas Chromatography (GC) analysis. uef.fi
Charge-Tagging ReagentsGirard's Reagent TCarbonyl groupIntroduces a permanent positive charge, enhancing ionization efficiency in ESI-MS. researchgate.net

Derivatization can be performed either before the sample is injected into the HPLC system (pre-column) or after the components have been separated by the column but before they reach the detector (post-column). academicjournals.orgactascientific.com

Pre-column Derivatization: In this approach, the analyte is derivatized before chromatographic separation. actascientific.com This is often preferred as it can improve the chromatographic properties of the analyte, leading to better separation from interfering substances in the matrix. nih.gov The reaction is typically performed offline, although automated systems are available. actascientific.com A challenge is that excess reagent and by-products must be separated from the analyte derivative during chromatography or removed beforehand. academicjournals.org

Post-column Derivatization (PCD): Here, the derivatizing reagent is continuously added to the column eluent via a T-junction and mixed in a reaction coil before reaching the detector. mdpi.comactascientific.com The primary advantage is that the original analyte is separated, so there is no interference from reagent-related peaks, and the reaction does not need to go to completion as long as it is highly reproducible. nih.gov This method is specifically designed to enhance detection without altering the chromatography. mdpi.comactascientific.com For flavonoids, post-column addition of reagents like aluminum chloride can be used to confirm the identity of peaks based on the resulting spectral shift. mdpi.com

ProtocolAdvantagesDisadvantages
Pre-columnCan improve chromatographic separation; wide range of reagents available; not limited by reaction time. nih.govPotential for multiple derivative products; excess reagent may interfere with chromatography; can be more labor-intensive. academicjournals.org
Post-columnNo interference from reagent peaks; reaction does not need to be complete, only reproducible; easily automated. mdpi.comactascientific.comRequires additional pump and hardware; potential for band broadening in the reaction coil; reaction must be rapid. mdpi.com

Analyzing laurifolin in complex biological matrices like cell lysates or samples from in vitro assays presents significant challenges. These matrices contain a multitude of endogenous compounds that can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov Derivatization offers a powerful solution to improve selectivity and sensitivity in these scenarios. researchgate.net

By tagging laurifolin with a specific chemical group, its properties can be altered to distinguish it from the background matrix. For instance, using a fluorescent derivatizing agent allows for the use of a highly selective fluorescence detector, which will not respond to the majority of non-derivatized matrix components. Similarly, in LC-MS analysis, derivatization can shift the mass-to-charge ratio of laurifolin to a region of the spectrum with less background noise. This approach enhances the signal-to-noise ratio, enabling the reliable quantification of low levels of the flavonoid in complex samples. researchgate.net On-tissue derivatization is also an emerging technique in MALDI imaging to enhance the detection of specific metabolites directly within biological samples. researchgate.net

Future Research Directions and Methodological Gaps in Laurifolin Flavonoid Studies

Comprehensive Elucidation of Undiscovered Biosynthetic Pathways and Regulatory Networks

The complete biosynthetic pathway of many flavonoids, including laurifolin, is not yet fully understood. While the general phenylpropanoid pathway is known to be the precursor for flavonoid synthesis, the specific enzymes and regulatory steps leading to laurifolin are still under investigation. researchgate.netresearchgate.netmdpi.com The biosynthesis of flavonoids begins with the conversion of phenylalanine to trans-cinnamic acid by phenylalanine ammonia-lyase. nih.gov This is followed by a series of enzymatic reactions that lead to the formation of a chalcone (B49325) scaffold, a key intermediate in flavonoid synthesis. mdpi.comnih.gov From this point, the pathways diverge to produce the vast array of flavonoid structures observed in nature. researchgate.net

Future research should focus on identifying and characterizing the specific enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases, that are involved in the later steps of laurifolin biosynthesis. Understanding the regulatory networks that control the expression of these biosynthetic genes is also crucial. plos.orgnih.govnih.gov These networks often involve transcription factors from families like MYB, bHLH, and WD40, which can form complexes to regulate the expression of flavonoid synthesis genes. mdpi.com By using techniques like gene silencing, overexpression studies, and promoter analysis, researchers can begin to unravel the intricate regulatory mechanisms that govern laurifolin production in plants. A deeper understanding of these pathways and networks could enable the metabolic engineering of plants or microorganisms to produce laurifolin in higher quantities.

Research AreaKey ObjectivesRelevant Techniques
Enzyme Identification Isolate and characterize novel enzymes in the laurifolin biosynthetic pathway.Gene sequencing, protein expression and purification, enzyme assays.
Regulatory Network Analysis Identify transcription factors and regulatory elements controlling laurifolin biosynthesis.Yeast two-hybrid screening, ChIP-sequencing, promoter-reporter assays.
Metabolic Engineering Enhance laurifolin production in plants or microbial systems.Genetic modification, synthetic biology approaches.

Development of Novel and Highly Sensitive Derivatization Methods for Trace Analysis

The detection and quantification of laurifolin, especially at trace levels in complex biological matrices, present a significant analytical challenge. Due to the low UV absorbance and poor ionization efficiency of many flavonoids, standard analytical techniques like high-performance liquid chromatography (HPLC) often lack the required sensitivity. nih.gov Chemical derivatization is a powerful strategy to overcome these limitations by introducing moieties that enhance detectability. nih.gov

The development of novel derivatization reagents and methods is a key area for future research. These methods could focus on introducing highly fluorescent tags or easily ionizable groups to the laurifolin molecule. For instance, reagents that react specifically with the hydroxyl groups of flavonoids can be employed. nih.gov The use of o-phthalaldehyde (B127526) (OPA) as a derivatization reagent for fluorometric determination has shown promise for other compounds and could be adapted for laurifolin. nih.gov Furthermore, advancements in mass spectrometry (MS) can be leveraged. Techniques like liquid chromatography-mass spectrometry (LC-MS) are powerful for metabolite identification. mdpi.com The development of derivatization strategies that improve ionization efficiency in MS would be highly beneficial. nih.gov Another promising avenue is the use of magnetic functional nanomaterials as carriers for the derivatization reaction, which can improve the specificity and selectivity of the separation process. nih.gov

Expansion of Computational Modeling to Predict Novel Laurifolin Bioactivities and Targets

Computational methods are becoming increasingly valuable in drug discovery and the study of natural products. nih.gov For laurifolin, computational modeling can be a powerful tool to predict its potential biological activities and identify its molecular targets. nih.gov Techniques like molecular docking, shape-similarity screening, and pharmacophore analysis can be used to screen large libraries of proteins and predict which ones are likely to interact with laurifolin. nih.gov

Future research should focus on building and validating robust computational models for laurifolin. This involves creating a detailed 3D structure of the laurifolin molecule and using it to perform virtual screening against databases of protein structures. nih.gov These in silico predictions can then be used to guide experimental studies, prioritizing the testing of laurifolin against the most promising protein targets. researchgate.net Furthermore, computational approaches can be used to predict the potential for synthetic lethal interactions, where inhibiting a laurifolin target in combination with a genetic vulnerability in a cancer cell could lead to cell death. nih.gov This could open up new avenues for the development of laurifolin-based cancer therapies.

Computational MethodApplication for Laurifolin ResearchPotential Outcomes
Molecular Docking Predicting the binding of laurifolin to specific protein targets.Identification of potential mechanisms of action.
Shape-Similarity Screening Identifying other molecules with similar shapes and potential biological activities.Discovery of novel bioactive compounds.
Pharmacophore Analysis Identifying the key chemical features of laurifolin responsible for its activity.Guiding the design of more potent derivatives.

Integration of Advanced 3D In Vitro Models to Bridge the Gap Between Simple Cell Cultures and Complex Organismal Systems

Traditional two-dimensional (2D) cell cultures have been the workhorse of in vitro research for decades, but they often fail to replicate the complex microenvironment of living tissues. researchgate.netoncotarget.com This can lead to poor prediction of a compound's efficacy and toxicity in whole organisms. nih.gov Advanced three-dimensional (3D) in vitro models, such as spheroids, organoids, and bioprinted tissues, offer a more physiologically relevant environment for studying the effects of compounds like laurifolin. nih.govnih.govnih.gov

The integration of these advanced 3D models into laurifolin research is a critical next step. nih.gov These models can better mimic the cell-cell and cell-matrix interactions that occur in vivo, providing a more accurate assessment of laurifolin's bioactivity. researchgate.netresearchgate.net For example, 3D cancer models can be used to study laurifolin's effects on tumor growth, invasion, and drug resistance in a more realistic setting. researchgate.netoncotarget.com Additionally, 3D liver models can be used to investigate the metabolism of laurifolin and its potential for drug-induced liver injury. nih.gov The use of microfluidic "organ-on-a-chip" technologies can further enhance the complexity and physiological relevance of these models. nih.gov

Methodological Refinements for Reducing and Replacing Animal Models in Preclinical Research

The use of animals in preclinical research is facing increasing ethical scrutiny, and there is a strong push to reduce, refine, and replace (the "3Rs") animal testing. nih.govumass.edu While animal models have been instrumental in biomedical research, their predictive value for human outcomes is often limited. nih.govresearchgate.net The development and validation of alternative, non-animal methods are therefore essential for the future of preclinical research on compounds like laurifolin.

Methodological refinements to reduce the number of animals used in preclinical studies are an immediate priority. This can include optimizing experimental designs and using statistical methods that allow for smaller group sizes. nih.gov In the long term, the focus should be on replacing animal models with more human-relevant approaches. nih.govresearchgate.net This includes the advanced 3D in vitro models discussed previously, as well as in silico computational modeling. nih.govnih.gov The U.S. Food and Drug Administration (FDA) is actively encouraging the development and use of these "new approach methodologies" (NAMs) to reduce reliance on animal testing. youtube.comyoutube.com By embracing these alternative methods, researchers can obtain more predictive data while adhering to higher ethical standards.

Addressing Gaps in Comprehensive Structural Validation and Stereochemical Assignments for Laurifolin and its Metabolites

Accurate structural information is the foundation of any chemical and biological research. For laurifolin and its metabolites, a comprehensive structural validation and correct stereochemical assignment are crucial for understanding its bioactivity and mechanism of action. While the basic structure of laurifolin is known, there may be gaps in the complete validation of its 3D structure and the absolute configuration of its chiral centers. nih.govresearchgate.net

Future research must employ a combination of advanced analytical techniques to fully characterize the structure of laurifolin and its metabolites. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for determining the chemical formula and connectivity of molecules. mdpi.commdpi.com X-ray crystallography can provide definitive information about the 3D structure and stereochemistry, although obtaining suitable crystals can be challenging. nih.gov Computational methods can also be used to predict the most likely stereoisomers. researchgate.net A thorough structural elucidation of laurifolin and its metabolites, which are the forms the body is exposed to after ingestion, is essential for interpreting biological data and for any future drug development efforts. mdpi.comnih.govnih.govresearchgate.net

Q & A

Q. What spectroscopic and chromatographic methods are recommended for identifying and characterizing Laurifolin in plant extracts?

To confirm the presence and purity of Laurifolin, researchers should employ a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is suitable for preliminary separation and quantification . For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential to confirm molecular weight and functional groups. Newly isolated compounds require full spectral data and comparison with published standards, while known compounds should reference prior literature for validation . Purity assessments via thin-layer chromatography (TLC) or HPLC with ≥95% purity thresholds are critical for downstream experiments .

Q. How can researchers ensure reproducibility in isolating Laurifolin from natural sources?

Detailed experimental protocols must include:

  • Extraction solvents (e.g., ethanol, methanol-water ratios) and temperatures.
  • Column chromatography parameters (stationary phase, gradient elution profiles).
  • Crystallization conditions (solvent systems, cooling rates). Supplementary materials should provide raw chromatograms, spectral data, and step-by-step purification workflows. For peer review, ensure all novel methods are explicitly described, and existing protocols cite original sources . Cross-validation using two independent extraction batches is recommended to confirm yield consistency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities of Laurifolin across studies?

Discrepancies in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) may arise from:

  • Variability in compound purity (e.g., residual solvents affecting assays).
  • Differences in experimental models (cell lines, animal species, dosage regimes). Researchers should conduct dose-response studies across multiple models and validate findings using orthogonal assays (e.g., DPPH and FRAP for antioxidant activity). Meta-analyses of published data using tools like PRISMA guidelines can identify confounding variables . Transparent reporting of negative results and limitations in discussion sections is critical .

Q. How can computational methods enhance the study of Laurifolin’s interaction with biological targets?

Molecular docking and dynamics simulations can predict binding affinities between Laurifolin and enzymes (e.g., cyclooxygenase-2, fatty acid synthase). Key steps include:

  • Protein structure preparation : Use PDB-deposited crystal structures or homology models.
  • Ligand parameterization : Optimize Laurifolin’s 3D structure using density functional theory (DFT).
  • Validation : Compare results with experimental IC₅₀ values or mutagenesis data. Supplementary files should include force field parameters, trajectory analyses, and free energy calculations (e.g., MM-GBSA) . Cross-disciplinary collaboration with bioinformaticians ensures methodological rigor .

Q. What experimental designs are optimal for investigating Laurifolin’s biosynthesis in plant systems?

To trace biosynthetic pathways:

  • Isotopic labeling : Feed ¹³C-labeled precursors (e.g., phenylalanine) and track incorporation via LC-MS/MS.
  • Gene silencing/overexpression : Use RNAi or CRISPR to disrupt candidate genes (e.g., chalcone synthase) and monitor metabolite profiles.
  • Multi-omics integration : Correlate transcriptomic, proteomic, and metabolomic datasets to identify rate-limiting enzymes. Detailed protocols for plant tissue culture and metabolite extraction must be included in supplementary materials . Negative controls (e.g., wild-type plants) and biological replicates (n ≥ 3) are mandatory .

Data Presentation and Validation

Q. How should researchers present conflicting data on Laurifolin’s bioavailability in academic manuscripts?

Use comparative tables to summarize:

StudyModel SystemBioavailability (%)Key Limitations
A (2023)Caco-2 cells12.5 ± 1.2No efflux transporter inhibition
B (2024)Rat in vivo8.7 ± 0.9Non-fasted state
Discuss methodological divergences (e.g., absorption assays vs. pharmacokinetic studies) and advocate for standardized protocols (e.g., FDA guidelines for bioavailability assays) .

Q. What criteria validate the reliability of sources in Laurifolin research?

Prioritize peer-reviewed journals indexed in PubMed/Scopus and avoid non-academic platforms (e.g., ). Use FINER criteria to evaluate research questions:

  • Feasible : Adequate sample sizes and technical capacity.
  • Novel : Addresses gaps in flavonoid biochemistry.
  • Ethical : Complies with institutional review boards for plant/animal studies . Cross-reference primary literature from Phytochemistry or Journal of Natural Products for authoritative data .

Methodological Frameworks

Q. How can the PICO framework structure studies on Laurifolin’s therapeutic potential?

  • Population : Specific disease models (e.g., HT-29 colorectal cancer cells).
  • Intervention : Laurifolin dosage and administration route.
  • Comparison : Positive controls (e.g., quercetin) and vehicle groups.
  • Outcome : Quantifiable endpoints (e.g., apoptosis rate, IC₅₀). This structure ensures hypothesis-driven research and facilitates systematic reviews .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Laurifolin?

  • Nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Principal component analysis (PCA) to distinguish metabolite profiles in biosynthesis studies. Report p-values, confidence intervals, and effect sizes in accordance with Analytical Chemistry guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.